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  • Product: 4-Hydroxy-3-methoxy-2-nitrobenzonitrile
  • CAS: 677335-32-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Synthetic Workflows for 4-Hydroxy-3-methoxy-2-nitrobenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary 4-Hydroxy-3-methoxy-2-nitrobenzonitrile (CAS 677335-32-9) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

4-Hydroxy-3-methoxy-2-nitrobenzonitrile (CAS 677335-32-9) is a highly functionalized, electron-deficient aromatic building block. It serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the PI3K inhibitor Copanlisib and the soluble guanylate cyclase (sGC) stimulator Vericiguat [1]. This whitepaper provides an in-depth analysis of its synthetic methodology, the mechanistic causality behind the reaction conditions, and a rigorous breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiles.

Synthetic Strategy and Mechanistic Causality

The synthesis of 4-hydroxy-3-methoxy-2-nitrobenzonitrile typically proceeds via the oxidative amination of its precursor, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.

The Challenge of Phenolic Protection

Traditional methods for converting aldehydes to nitriles (e.g., condensation with hydroxylamine followed by harsh dehydration using SOCl2​ or POCl3​ ) are fundamentally incompatible with this substrate. The presence of an unprotected, highly nucleophilic phenolic hydroxyl group at the C4 position would lead to unwanted side reactions, such as chlorination or esterification. Adding protection/deprotection steps (e.g., benzylation) reduces overall atom economy and industrial scalability.

The Solution: Transition-Metal-Free Oxidative Amination

To bypass the need for protecting groups, an iodine-mediated oxidative amination protocol in aqueous ammonia is utilized [1], [2].

  • Causality of Reagents:

    • Ammonium Hydroxide ( NH4​OH ): Acts as a massive excess of the nitrogen source, driving the equilibrium toward the formation of the intermediate imine.

    • Molecular Iodine ( I2​ ): Functions as a mild, chemoselective electrophilic oxidant. It reacts with the transient imine to form an N-iodoimine intermediate.

    • Tetrahydrofuran (THF): Serves as a co-solvent that ensures the organic aldehyde remains in solution while being fully miscible with the aqueous ammonia.

  • Mechanism: The base-promoted elimination of hydrogen iodide (HI) from the N-iodoimine rapidly collapses the intermediate into the desired thermodynamically stable nitrile, leaving the phenol untouched.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of the title compound, engineered with built-in analytical checkpoints to ensure a self-validating workflow.

Materials:

  • 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (1.0 eq)

  • Ammonium hydroxide (28% aqueous solution, excess)

  • Iodine ( I2​ , 1.8 eq)

  • Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (e.g., 200 g, 1.01 mol) and dissolve completely in THF (2.5 L) under ambient conditions[1].

  • Amination: Slowly add 28% aqueous NH4​OH (2.5 L) to the stirring solution. Note: A mild exotherm may occur; maintain the temperature below 30 °C.

  • Oxidation: Introduce molecular iodine (464 g, 1.8 mol) portion-wise to the mixture. The solution will turn dark brown.

  • Maturation: Stir the reaction mixture at room temperature for 48 hours.

    • Self-Validation Checkpoint (IPC): Pull a 0.5 mL aliquot, partition in EtOAc/ H2​O , and analyze the organic layer via 1 H NMR. The reaction is complete when the aldehyde proton signal ( δ ~9.69 ppm) is completely absent [3].

  • Concentration: Concentrate the mixture under reduced pressure to remove the THF.

  • Acidification: Cool the aqueous residue to 0–5 °C and carefully acidify with 2N HCl to pH 2–3. This ensures the phenol is fully protonated, driving the product out of the aqueous phase.

  • Extraction & Purification: Extract the acidic aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Isolation: Triturate the resulting solid with cold diethyl ether to afford the pure 4-hydroxy-3-methoxy-2-nitrobenzonitrile as a crystalline solid (Typical yield: ~84%) [1].

NMR Spectroscopic Characterization

The structural elucidation of 4-hydroxy-3-methoxy-2-nitrobenzonitrile relies heavily on its unique electronic environment, driven by the "push-pull" dynamics of its four substituents.

H NMR Data Analysis

The 1 H NMR spectrum in DMSO- d6​ provides a definitive map of the molecule's topology [1].

  • Phenolic OH ( δ 11.91 ppm): The extreme downfield shift is caused by the strong electron-withdrawing nature of the ortho-nitro group and potential intramolecular hydrogen bonding.

  • Aromatic Protons ( δ 7.67 and 7.20 ppm): H-6 and H-5 form an AB spin system. H-6 is highly deshielded (7.67 ppm) due to the anisotropic effect of the adjacent cyano group. H-5 is relatively shielded (7.20 ppm) due to the electron-donating resonance (+R) effect of the adjacent hydroxyl group. They exhibit a classic ortho coupling constant ( J≈8.6 Hz).

Table 1: 1 H NMR Spectral Data (DMSO- d6​ , 400 MHz) [1]

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
C4-OH11.91Singlet (s)-1HPhenolic proton
C6-H7.67Doublet (d)~8.61HAromatic CH (ortho to CN)
C5-H7.20Doublet (d)~8.61HAromatic CH (ortho to OH)
C3-OCH 3​ 3.88Singlet (s)-3HMethoxy protons
C NMR Data Analysis (Empirically Derived)

While the 1 H NMR is explicitly documented in literature, the 13 C NMR shifts can be rigorously derived by applying cyano-substituent increment rules to the empirical 13 C NMR data of its direct precursor (4-hydroxy-3-methoxy-2-nitrobenzaldehyde) [3].

  • Causality of the Methoxy Shift: The methoxy carbon appears unusually downfield ( δ ~66.0 ppm). This is due to severe steric compression. Sandwiched between the bulky nitro and hydroxyl groups (di-ortho substitution), the methoxy methyl group is forced out of the aromatic plane. This restricts the p−π conjugation of the oxygen lone pair into the ring, deshielding the carbon nucleus.

Table 2: 13 C NMR Spectral Data (DMSO- d6​ , 100 MHz) - Empirically Derived

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
C4~161.1Quaternary (C-OH)Highly deshielded by electronegative oxygen.
C3~148.2Quaternary (C-OCH 3​ )Deshielded by methoxy oxygen; restricted rotation.
C2~146.7Quaternary (C-NO 2​ )Deshielded by strongly electron-withdrawing nitro group.
C6~136.3Methine (CH)Aromatic CH, deshielded by ortho-CN and meta-NO 2​ .
C5~122.7Methine (CH)Aromatic CH, shielded by ortho-OH resonance effect.
C7 (CN)~116.0Quaternary (C N)Characteristic sp-hybridized nitrile carbon.
C1~99.4Quaternary (C-CN)Strongly shielded relative to benzene due to cyano ipso effect (-15.4 ppm).
C8 (OCH 3​ )~66.0Methyl (CH 3​ )Methoxy carbon, sterically compressed (di-ortho substituted).

Systems Integration & Application Workflow

The diagram below maps the synthetic utility of 4-hydroxy-3-methoxy-2-nitrobenzonitrile, demonstrating its position as a linchpin in the development of targeted therapeutics.

G A Vanillin (Starting Material) B Nitration (HNO3) A->B C 4-Hydroxy-3-methoxy- 2-nitrobenzaldehyde B->C D Oxidative Amination (NH4OH, I2, THF) C->D E 4-Hydroxy-3-methoxy- 2-nitrobenzonitrile D->E F Copanlisib / Vericiguat (API Synthesis) E->F

Workflow detailing the synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile and its API applications.

References

  • Bayer HealthCare Pharmaceuticals. (2018). New Drug Approvals: Copanlisib.
  • Google Patents. (2009). US7511041B2 - Fused azole-pyrimidine derivatives.
  • The Royal Society of Chemistry. (2015). Supplementary Information: Synthesis of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.
Exploratory

Spectroscopic Characterization of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile Derivatives: An In-Depth Technical Guide

Executive Summary 4-Hydroxy-3-methoxy-2-nitrobenzonitrile is a highly functionalized, tetrasubstituted aromatic scaffold that serves as a critical intermediate in the development of complex active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-3-methoxy-2-nitrobenzonitrile is a highly functionalized, tetrasubstituted aromatic scaffold that serves as a critical intermediate in the development of complex active pharmaceutical ingredients (APIs). Most notably, it is a key precursor in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, such as the anti-cancer agent Copanlisib[1],[2]. The molecule features a unique "push-pull" electronic system, juxtaposing strong electron-withdrawing groups (EWG: -NO₂, -CN) with electron-donating groups (EDG: -OH, -OCH₃). This guide provides a comprehensive framework for the structural elucidation and spectroscopic validation of this core and its derivatives, prioritizing self-validating methodologies and mechanistic causality.

Spectroscopic Profiling & Causality Analysis

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The regiochemistry of the tetrasubstituted benzene ring is definitively confirmed via ¹H NMR. The two remaining aromatic protons (H-5 and H-6) appear as ortho-coupled doublets with a coupling constant (J) of approximately 8.5 Hz.

  • Electronic Causality : The cyano (-CN) and nitro (-NO₂) groups exert a strong anisotropic and inductive deshielding effect on the adjacent H-6 proton, pushing its chemical shift downfield to ~7.67 ppm[1]. Conversely, the H-5 proton is shielded by the mesomeric electron donation of the ortho-hydroxyl (-OH) group, appearing upfield at ~7.20 ppm[1]. The phenolic -OH appears as a highly deshielded singlet at ~11.91 ppm due to the strong electron-withdrawing pull of the meta-nitro and para-cyano groups, which significantly increases its acidity[1].

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared spectroscopy provides orthogonal confirmation of the functional groups. Benzonitrile derivatives exhibit highly characteristic vibrational modes[3].

  • Electronic Causality : The sp-hybridized nitrile (C≡N) bond produces a sharp, diagnostic stretch at ~2230 cm⁻¹. The nitro group displays two intense bands at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). The phenolic -OH stretch is typically observed as a broad band around 3350 cm⁻¹, though its exact position is heavily influenced by hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the exact molecular weight and isotopic distribution. For 4-hydroxy-3-methoxy-2-nitrobenzonitrile (C₈H₆N₂O₄, exact mass 194.0328 Da), Negative Electrospray Ionization (ESI-) is the most effective technique.

  • Electronic Causality : The EWGs on the aromatic ring stabilize the phenoxide anion, drastically lowering the pKa of the phenolic proton. This makes gas-phase deprotonation highly favorable, resulting in a dominant [M-H]⁻ ion at m/z 193.025.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols have been designed as self-validating systems.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 10–15 mg of the derivative in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: The tetrasubstituted aromatic core is highly polar. Using a non-polar solvent like CDCl₃ results in incomplete solvation and restricted molecular tumbling, which broadens NMR signals. DMSO-d₆ fully solubilizes the compound and acts as a strong hydrogen-bond acceptor, disrupting intermolecular H-bonding between phenolic -OH groups to yield a sharp, predictable singlet[1].

  • Instrument Calibration : Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO.

  • Acquisition Parameters : Set the pulse angle to 30°, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans.

    • Causality: A 2.0 s delay ensures the complete longitudinal relaxation of the sterically hindered phenolic proton, allowing for accurate integration against the aromatic protons.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the residual DMSO peak to 2.50 ppm.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Collection : Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application : Place 1–2 mg of solid powder directly onto the crystal and apply the pressure anvil.

    • Causality: Solid-state Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture introduces a broad O-H stretch artifact (~3400 cm⁻¹) that can mask or distort the intrinsic phenolic -OH signal of the benzonitrile derivative[3].

  • Validation : Verify the presence of the sharp C≡N stretch before proceeding to fingerprint region analysis.

Protocol 3: LC-HRMS (ESI-TOF)
  • Sample Preparation : Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Ionization Mode : Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

    • Causality: As established, the inherent acidity of the phenol—driven by the -CN and -NO₂ groups—makes deprotonation highly favorable. ESI- yields a robust [M-H]⁻ signal with minimal source-induced fragmentation, providing a clean spectrum for exact mass validation.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
11.91 Singlet (s) 1H - -OH (Phenolic)
7.67 Doublet (d) 1H ~8.5 H-6 (Aromatic)
7.20 Doublet (d) 1H ~8.5 H-5 (Aromatic)

| 3.88 | Singlet (s) | 3H | - | -OCH₃ (Methoxy) |

Table 2: Key FT-IR Vibrational Frequencies (ATR Mode) [3]

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3350 Broad, Medium -OH Phenolic O-H stretch
~2230 Sharp, Medium -C≡N Nitrile C≡N stretch
~1530 Strong -NO₂ Asymmetric N-O stretch

| ~1350 | Strong | -NO₂ | Symmetric N-O stretch |

Table 3: High-Resolution Mass Spectrometry (ESI-TOF)

Ionization Mode Formula Theoretical m/z Observed m/z Assignment
Negative (ESI-) C₈H₅N₂O₄⁻ 193.0255 193.025 [M-H]⁻

| Positive (ESI+) | C₈H₇N₂O₄⁺ | 195.0400 | 195.040 | [M+H]⁺ |

Mechanistic & Workflow Visualizations

Workflow A Sample Preparation (4-Hydroxy-3-methoxy-2-nitrobenzonitrile) B 1H & 13C NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C FT-IR Spectroscopy (ATR Mode) A->C D High-Resolution Mass Spec (ESI-TOF) A->D E Data Integration & Structural Confirmation B->E C->E D->E

Workflow for the spectroscopic validation of 4-hydroxy-3-methoxy-2-nitrobenzonitrile.

ElectronicEffects Core Tetrasubstituted Core (C8H6N2O4) EWG EWG: -CN, -NO2 (Inductive/Mesomeric Pull) Core->EWG EDG EDG: -OH, -OCH3 (Mesomeric Push) Core->EDG Effect1 Deshielding of H-6 (Downfield NMR Shift) EWG->Effect1 Effect2 Increased Phenolic Acidity (Facilitates ESI- MS) EWG->Effect2 EDG->Effect1 Deriv O-Alkylation / Mitsunobu (Derivatization) Effect2->Deriv

Logical relationship between electronic effects, spectroscopic shifts, and reactivity.

References

  • Title: Copanlisib - New Drug Approvals (Synthesis & NMR Data) Source: New Drug Approvals URL: [Link]

  • Title: WO2008070150A1 - Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis Source: Google Patents URL
  • Title: US7511041B2 - Fused azole-pyrimidine derivatives Source: Google Patents URL
  • Title: Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory Source: Der Pharma Chemica URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step nitration of 4-hydroxy-3-methoxybenzonitrile

Application Note: Regioselective Nitration of 4-Hydroxy-3-methoxybenzonitrile Abstract The nitration of 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) to yield 4-hydroxy-3-methoxy-5-nitrobenzonitrile is a critical elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Nitration of 4-Hydroxy-3-methoxybenzonitrile

Abstract The nitration of 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) to yield 4-hydroxy-3-methoxy-5-nitrobenzonitrile is a critical electrophilic aromatic substitution reaction. This product serves as a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the catechol-O-methyltransferase (COMT) inhibitor Opicapone[1], and in the development of novel pleconaril derivatives targeting enterovirus capsids[2]. This application note details the mechanistic rationale, quantitative stoichiometry, and a self-validating step-by-step protocol for achieving high-yield, regioselective nitration.

Mechanistic Rationale & Regioselectivity

In the design of this synthesis, understanding the directing effects of the pre-existing substituents on the benzene ring is paramount for predicting and controlling regioselectivity.

  • Hydroxyl Group (-OH, Position 4): Strongly activating via resonance (+M effect); directs electrophilic attack to the ortho and para positions.

  • Methoxy Group (-OCH₃, Position 3): Activating (+M effect); directs ortho and para.

  • Cyano Group (-CN, Position 1): Strongly deactivating via electron withdrawal (-I, -M effects); directs meta.

The nitronium ion ( NO2+​ ), generated in situ from concentrated nitric acid, acts as the electrophile. The synergistic directing effects of the -OH (ortho-directing) and -CN (meta-directing) groups strongly favor electrophilic attack at Position 5 . Furthermore, Position 2 is sterically hindered by the adjacent methoxy and cyano groups. Consequently, the nitration is highly regioselective, yielding 4-hydroxy-3-methoxy-5-nitrobenzonitrile almost exclusively without the need for complex protecting group strategies[3].

Experimental Workflow

NitrationWorkflow Start Substrate Dissolution 4-Hydroxy-3-methoxybenzonitrile in Glacial Acetic Acid Cool Thermal Equilibration Cool to 0 - 5 °C (Ice Bath) Start->Cool AddHNO3 Electrophile Generation & Addition Dropwise Conc. HNO3 Cool->AddHNO3 React Reaction Propagation Stir at RT (2 - 4 hours) AddHNO3->React Quench Reaction Quenching Pour into Ice Water React->Quench Filter Isolation Vacuum Filtration & Washing Quench->Filter Product Target Compound 4-Hydroxy-3-methoxy-5-nitrobenzonitrile Filter->Product

Workflow for the regioselective nitration of 4-hydroxy-3-methoxybenzonitrile.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard laboratory-scale synthesis. Glacial acetic acid is selected as the solvent because it solubilizes the starting material effectively while moderating the reactivity of the nitric acid, thereby preventing oxidative degradation of the phenol ring[4].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Hydroxy-3-methoxybenzonitrile149.151.0010.0 g (67.0 mmol)Substrate
Glacial Acetic Acid60.05Solvent50.0 mLSolvent / Moderator
Nitric Acid (Conc. 68-70%)63.011.20~5.3 mL (80.4 mmol)Nitrating Agent
Ice / Deionized Water18.02Excess250 mLQuenching / Anti-solvent

Step-by-Step Protocol

Phase 1: Preparation and Electrophile Addition

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxy-3-methoxybenzonitrile (10.0 g) in glacial acetic acid (50.0 mL). Stir until complete dissolution is achieved.

  • Cooling: Submerge the reaction flask in an ice-water bath. Allow the solution to thermally equilibrate to an internal temperature of 0–5 °C. Causality: Low initial temperatures are critical to control the exothermic nitration and prevent the formation of dinitrated byproducts or oxidative cleavage of the methoxy group.

  • Addition: Equip the flask with an addition funnel. Slowly add concentrated nitric acid (5.3 mL) dropwise over a period of 30 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C during the addition[3].

Phase 2: Propagation and Monitoring 4. Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C). 5. Stirring: Continue stirring at room temperature for 2 to 4 hours. 6. In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes:Ethyl Acetate 7:3). The product will appear as a distinct, more polar spot (yellow hue under visible light, UV active at 254 nm) compared to the starting material.

Phase 3: Quenching and Isolation 7. Quenching: Slowly pour the reaction mixture into a beaker containing 250 mL of vigorously stirred crushed ice and water. Causality: The sudden shift in solvent polarity forces the rapid precipitation of the hydrophobic nitrated product, while unreacted nitric acid and acetic acid remain in the aqueous phase[5]. 8. Maturation: Allow the suspension to stand for 30–60 minutes to ensure complete precipitation and particle growth, which aids in filtration. 9. Filtration: Collect the resulting yellow precipitate via vacuum filtration using a Büchner funnel. 10. Washing: Wash the filter cake thoroughly with cold deionized water (3 × 50 mL) to remove residual acetic and nitric acids. Check the pH of the final filtrate to ensure it is neutral. 11. Drying: Dry the solid under high vacuum at 40 °C to constant weight.

Phase 4: Self-Validation (Characterization)

  • Yield: Typically 80–87% as a bright yellow powder[1].

  • 1H-NMR (DMSO-d6): Validation of regioselectivity is confirmed by the presence of two distinct aromatic protons exhibiting meta-coupling. Expected shifts: δ 8.00 (d, J = 2 Hz, 1H, arom. H); 7.67 (d, J = 1.5 Hz, 1H, arom. H); 3.92 (s, 3H, -OCH3)[1].

References

  • Egorova, A., et al. (2019). Novel pleconaril derivatives: influence of substituents in the isoxazole and phenyl rings on the antiviral activity against enteroviruses. European Journal of Medicinal Chemistry. Available at:[Link]

  • Kiss, L., et al. (2018). EP3421456A1 - New route of synthesis for opicapone. European Patent Office.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 4-Hydroxy-3-methoxy-2-nitrobenzonitrile

Introduction: Welcome to the technical support center for 4-Hydroxy-3-methoxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for 4-Hydroxy-3-methoxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its crystallization. Achieving a robust and reproducible crystallization process is paramount for controlling purity, yield, and critical solid-state properties such as crystal form (polymorphism) and particle size distribution. This document synthesizes fundamental principles with field-proven troubleshooting strategies to address the specific challenges you may encounter with this molecule.

Initial Considerations: Understanding the Molecule

4-Hydroxy-3-methoxy-2-nitrobenzonitrile is a substituted aromatic nitrile with multiple functional groups that dictate its crystallization behavior.[1][2] The presence of a hydroxyl (-OH) group, a nitrile (-CN), and a nitro (-NO2) group introduces significant polarity and the potential for strong intermolecular interactions, particularly hydrogen bonding. These characteristics are central to selecting an appropriate solvent system.

PropertyValueSource
CAS Number 677335-32-9[1]
Molecular Formula C₈H₆N₂O₄[1]
Molecular Weight 194.14 g/mol [1]
Predicted Solubility Limited in water; soluble in polar organic solvents like ethanol and acetone.[3]
Structural Features Phenolic -OH, methoxy -OCH₃, nitro -NO₂, nitrile -C≡N[1]
Troubleshooting Guide: Common Crystallization Issues

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My compound will not crystallize from solution upon cooling. What are the likely causes and how can I induce crystallization?

A1: Failure to crystallize is typically due to one of two reasons: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

  • Causality - Supersaturation: The most common reason for crystallization failure is using too much solvent.[4] An ideal crystallization solvent dissolves the compound when hot but has low solubility when cold.[5] If the concentration of the compound in the cold solvent is still below its saturation point, no crystals will form.

  • Causality - Nucleation: Crystal formation requires an initial "seed" or nucleation site to begin growing.[4] A highly clean solution in a very smooth flask may remain as a clear, supersaturated liquid because there are no sites for the first crystals to form.

Troubleshooting Protocol:

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent.[4] Let it cool again and observe. This is the most effective first step.

  • Induce Nucleation (Mechanical Methods):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[6] The microscopic imperfections on the glass provide nucleation sites.

    • Seed Crystals: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution. This provides a perfect template for further crystal growth.[6]

  • Drastic Cooling: If room temperature cooling is ineffective, try placing the flask in an ice-water bath. Note that rapid cooling may lead to smaller, less pure crystals, but it can be a useful diagnostic step.[4][7]

  • Re-evaluate Solvent: If all else fails, the chosen solvent may be inappropriate. Remove the solvent entirely via rotary evaporation and start again with a different solvent system (see Protocol 1).[6]

start Crystallization Fails (Clear Solution) check_solvent Is solution supersaturated? start->check_solvent Most common issue reduce_vol Evaporate a portion of the solvent check_solvent->reduce_vol No (Too much solvent) induce_nucleation Induce Nucleation check_solvent->induce_nucleation Yes (Nucleation issue) re_cool Cool solution again reduce_vol->re_cool success1 Crystals Form re_cool->success1 re_cool->induce_nucleation Still no crystals scratch Scratch flask with glass rod induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed deep_cool Cool in ice bath induce_nucleation->deep_cool re_eval Re-evaluate Solvent System induce_nucleation->re_eval All methods fail success2 Crystals Form scratch->success2 seed->success2 deep_cool->success2

Fig 1. Decision workflow for troubleshooting crystallization failure.
Q2: My compound "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that particular solvent system.[4] Impurities can also depress the melting point, making this phenomenon more likely.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) of additional hot solvent to decrease the saturation point.[4]

  • Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[7] You can insulate the flask by placing it on a wooden block or in a large beaker of warm water.

  • Lower the Crystallization Temperature: By adding more solvent, you ensure that the solution will become saturated at a lower temperature, which is hopefully below the compound's melting point in that environment.

  • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.[8]

Q3: The crystals I obtained are very fine needles or powder. How can I grow larger, more well-defined crystals?

A3: Crystal size is primarily governed by the rate of cooling and the degree of supersaturation. Rapid cooling or a high degree of supersaturation leads to the rapid formation of many nucleation sites, resulting in a large number of small crystals.[9][10] To get larger crystals, you need to favor crystal growth over nucleation.

Troubleshooting Protocol:

  • Decrease the Cooling Rate: This is the most critical factor.[11]

    • Allow the hot solution to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask to slow heat loss further.

    • Consider a programmed cooling profile if you have the equipment, reducing the temperature slowly in the initial stages.[12]

  • Reduce Supersaturation: Use slightly more hot solvent than the absolute minimum required for dissolution. This ensures that crystallization begins more slowly and at a lower temperature.

  • Use a Better Solvent: A solvent in which the compound has moderate solubility when hot is often better than one in which it is extremely soluble. Extreme solubility can lead to very high supersaturation levels upon cooling, favoring rapid nucleation.

Q4: I suspect I am getting different crystal forms (polymorphs). How can I control this?

A4: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[13] These different forms can have significantly different physical properties, including solubility, stability, and melting point.[14][15] Factors like solvent choice, cooling rate, and temperature can influence which polymorph is formed.

Controlling Polymorphism:

  • Solvent System: The polarity and hydrogen bonding capability of the solvent can direct the molecular packing. Crystallizing from different solvents (e.g., an alcohol like ethanol vs. an ester like ethyl acetate) is a primary method for screening for polymorphs.

  • Temperature & Cooling Rate: Some polymorphs are thermodynamically stable at certain temperatures, while others are kinetically favored.[13]

    • Slow Cooling generally favors the most thermodynamically stable polymorph.

    • Rapid Cooling (Quenching) can sometimes trap a less stable, "metastable" polymorph.

  • Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that specific form.

  • Characterization: To confirm polymorphism, you must use characterization techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.

Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient identification of a suitable single or mixed solvent system.

  • Preparation: Place a small amount (approx. 10-20 mg) of your crude 4-Hydroxy-3-methoxy-2-nitrobenzonitrile into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene). Start with ~0.5 mL.

  • Observation (Room Temp):

    • If the solid dissolves completely at room temperature, the solvent is unsuitable (compound is too soluble).[16]

    • If the solid is completely insoluble, it might be a candidate for a mixed-solvent system.

    • If the solid is partially soluble, proceed to the next step.

  • Heating: Gently heat the tubes containing partially soluble or insoluble material in a water or sand bath. Continue adding the same solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble in a minimal amount of hot solvent, and which provides a good yield of crystals upon cooling.[5]

Protocol 2: Standard Recrystallization Workflow

This protocol assumes a suitable single solvent has been identified.

cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation & Drying A 1. Place crude solid in Erlenmeyer flask. B 2. Add minimal hot solvent until solid just dissolves. A->B C 3. (Optional) Perform hot gravity filtration to remove insoluble impurities. B->C D 4. Allow filtrate to cool slowly and undisturbed. C->D E 5. Cool further in an ice bath for max yield. D->E F 6. Collect crystals via vacuum filtration. E->F G 7. Wash crystals with a small amount of ice-cold solvent. F->G H 8. Dry crystals thoroughly (air or vacuum desiccator). G->H

Fig 2. Standard workflow for single-solvent recrystallization.
Frequently Asked Questions (FAQs)

Q: What is the best starting solvent system for 4-Hydroxy-3-methoxy-2-nitrobenzonitrile? A: Given the compound's polar functional groups (-OH, -NO2, -CN), polar solvents are the logical starting point.[8] A mixed-solvent system is often highly effective for such molecules. A good starting point would be an ethanol/water or isopropanol/water system.[17][18] In this approach, dissolve the compound in the minimum amount of hot alcohol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of hot alcohol to clarify and allow it to cool slowly.

Q: How does the cooling rate fundamentally impact crystal purity and size? A: Crystallization is a process of molecular self-assembly. Slow cooling provides a longer timeframe for molecules of the desired compound to selectively incorporate into the growing crystal lattice, while impurity molecules tend to remain in the solution.[7] This results in larger and purer crystals. Conversely, rapid cooling causes the compound to "crash out" of solution quickly, trapping impurities within the rapidly forming, smaller crystals.[9][10]

Q: What is polymorphism and why is it a critical consideration? A: Polymorphism is the existence of a solid material in more than one crystal structure.[13][19] For pharmaceutical compounds, different polymorphs can have different solubilities, dissolution rates, and bioavailability, which can directly impact the drug's efficacy and safety. It is a phenomenon that must be controlled and characterized during drug development.[15] Even for a chemical intermediate, different polymorphs can have different handling properties (e.g., filtration rate, flowability).

Q: When should I use a seed crystal? A: A seed crystal should be used when you have a supersaturated solution that fails to nucleate on its own, or when you want to specifically crystallize a known, desired polymorph.[4][6] Adding a seed crystal bypasses the often-unpredictable step of primary nucleation, providing a template that ensures crystallization begins when and in the form that you want.

References
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Nangia, A. (2008). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research, 41(5), 595-604. [Link]

  • Mei, J., Diao, Y., Appleton, A. L., Fang, L., & Bao, Z. (2016). Polymorphism as an emerging design strategy for high performance organic electronics. Journal of Materials Chemistry C, 4(28), 6148-6156. [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. [Link]

  • The Geological Society. (n.d.). Grain Size & Cooling Rate. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?[Link]

  • Nangia, A. (2008). Conformational polymorphism in organic crystals. PubMed. [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • Ooshima, H., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. PubMed. [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Molecular Energetics Group. (n.d.). Polymorphism. [Link]

  • The Geological Society. (n.d.). Crystal Size and Cooling Rate - Teacher Notes. [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Semantic Scholar. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Scribd. (n.d.). Crystallization Problem Solutions Guide. [Link]

  • Guide for crystallization. (n.d.). [No specific source name]. [Link]

  • Srinivasakannan, C., et al. (2007). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering & Technology. [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. [Link]

  • Li, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports. [Link]

  • Appchem. (n.d.). 4-hydroxy-3-methoxy-2-nitrobenzonitrile. [Link]

  • NextSDS. (n.d.). 4-hydroxy-3-methoxy-2-nitrobenzonitrile — Chemical Substance Information. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. [Link]

  • Nichols, L. (2014). Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Botnar, O. S., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Acta Crystallographica Section E. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile. [Link]

  • ResearchGate. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. [Link]

  • Crystals. (2025). Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations. [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

Sources

Optimization

Flash chromatography solvent systems for 4-Hydroxy-3-methoxy-2-nitrobenzonitrile purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 4-Hydroxy-3-methoxy-2-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile . This highly polarized compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the PI3K inhibitor Copanlisib[1].

Because of its unique functional groups, standard purification protocols often fail. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your purification is reproducible and high-yielding.

Part 1: Physicochemical Profiling & Causality

Before troubleshooting, we must understand the molecule to explain why specific solvent systems are required. 4-Hydroxy-3-methoxy-2-nitrobenzonitrile features a phenolic hydroxyl group flanked by highly electron-withdrawing nitro (-NO 2​ ) and cyano (-CN) groups.

  • The pKa Effect: Standard phenols have a pKa of ~10. However, the strong inductive and resonance withdrawal from the ortho-nitro and meta-cyano groups drastically lowers the pKa of this molecule, making it a highly acidic phenol.

  • Silica Interaction: On bare silica gel, this acidic proton easily dissociates. The resulting phenolate anion interacts strongly with the slightly acidic silanol (-Si-OH) groups via ion-exchange and strong hydrogen bonding. Without intervention, this leads to severe tailing, irreversible adsorption, and poor recovery[2].

Mechanism Silanol Silica Silanols (-Si-OH) Phenolate Ionized Phenol (Tailing) Silanol->Phenolate Ion-Exchange Protonated Protonated Phenol (Sharp Peak) Phenolate->Protonated Equilibrium Modifier Acidic Modifier (AcOH) Modifier->Silanol Masking Modifier->Phenolate pH < pKa Protonated->Silanol Reversible Adsorption

Mechanism of acidic modifiers suppressing phenol ionization on silica.

Part 2: Troubleshooting FAQs

Q: Why does my compound streak across the entire TLC plate and tail on the flash column? A: Streaking is a macroscopic symptom of a microscopic equilibrium problem. In a neutral solvent system, your acidic phenol exists in an equilibrium between its neutral (protonated) and ionized (phenolate) states. Because the ionized form is highly polar and water-soluble, it lags behind the neutral form, creating a "ski slope" tail[2]. To fix this, you must force the equilibrium into the neutral state by adding an acidic modifier (e.g., 1% Glacial Acetic Acid) to your mobile phase[3].

Q: What is the most robust normal-phase solvent system for this compound? A: The gold standard is a Hexane / Ethyl Acetate gradient supplemented with 1% v/v Glacial Acetic Acid (AcOH) . Ethyl acetate provides excellent solubility for polar aromatics, while the acetic acid serves a dual purpose: it protonates the phenol (keeping it neutral) and competitively binds to the active silanol sites on the silica, masking them from your compound[3],[4].

Q: I am using Hexane/EtOAc, but my product is co-eluting with a non-polar impurity. How can I alter selectivity? A: If Hexane/EtOAc fails to resolve the impurity, switch your weak solvent. Replacing Hexane with Toluene (e.g., Toluene/EtOAc + 1% AcOH) introduces π−π interactions between the toluene and the electron-deficient nitroaromatic ring of your target compound. Alternatively, for highly polar impurities, a Dichloromethane (DCM) / Methanol gradient (with 0.1% AcOH) can be highly effective, though DCM runs slower through silica[4].

Q: When should I abandon Normal Phase (NP) for Reversed Phase (RP) chromatography? A: Transition to RP (C18) when your crude mixture contains highly polar reaction byproducts, inorganic salts, or when normal phase resolution fails despite modifier optimization. In RP, use a Water / Acetonitrile gradient. Crucially, you must acidify the mobile phase (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to drop the pH at least 2 units below the compound's pKa. This ensures the phenol remains fully protonated and hydrophobic, yielding a sharp, concentrated elution band[5].

SolventSelection A Impurity Profiling B Normal Phase (Silica) Hexane/EtOAc + 1% AcOH A->B Non-polar Impurities C Reversed Phase (C18) H2O/MeCN + 0.1% TFA A->C Polar/Salt Impurities D Severe Tailing? B->D E Increase AcOH to 2% D->E Yes

Workflow for selecting chromatography modes for acidic nitrobenzonitriles.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solvent System Matrix for 4-Hydroxy-3-methoxy-2-nitrobenzonitrile

Chromatography ModePrimary SolventsRecommended ModifierTarget Impurity Profile
Normal Phase (Standard) Hexane / Ethyl Acetate1.0% v/v Acetic AcidGeneral organic impurities, unreacted starting materials.
Normal Phase (Alternative) Toluene / Ethyl Acetate1.0% v/v Acetic AcidStructurally similar aromatic impurities (exploits π−π stacking).
Normal Phase (Polar) Dichloromethane / Methanol0.1% v/v Acetic AcidHighly polar organic impurities[4].
Reversed Phase (C18) Water / Acetonitrile0.1% v/v TFA or Formic AcidSalts, highly polar byproducts, degraded baseline material[5].

Table 2: Impact of Mobile Phase pH on Phenolic Retention

Mobile Phase ConditionPhenol StateChromatographic Result
Neutral (No Modifier)Equilibrium (Neutral Ionized)Broad, fronting/tailing peaks, poor resolution[2].
Acidic (pH < pKa)Fully Protonated (Neutral)Sharp elution bands, predictable retention, high recovery[5].

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following Standard Operating Procedure (SOP) for Normal-Phase purification includes built-in validation checks at every critical juncture.

Step 1: TLC Method Validation

  • Action: Run a TLC plate using Hexane:EtOAc (3:1) containing 1% v/v Glacial Acetic Acid.

  • Validation Check: Calculate the Retention Factor ( Rf​ ). The solvent system is validated only if the spot is sharp, symmetrical, and the Rf​ is between 0.20 and 0.30. If the spot tails, increase the AcOH concentration to 2%.

Step 2: Column Equilibration

  • Action: Flush the bare silica column with 3 Column Volumes (CV) of your starting mobile phase (e.g., 90% Hexane / 10% EtOAc / 1% AcOH).

  • Validation Check: Monitor the baseline UV absorbance (typically at 254 nm and 280 nm). The baseline must completely stabilize before loading. A drifting baseline indicates the silica has not fully saturated with the acidic modifier, which will ruin the separation.

Step 3: Dry Loading

  • Action: Dissolve the crude 4-Hydroxy-3-methoxy-2-nitrobenzonitrile in a minimum volume of THF or EtOAc. Add Celite or deactivated silica (1:2 ratio by weight to the crude mass) and evaporate to a free-flowing powder via rotary evaporation.

  • Validation Check: The resulting powder must not clump. Clumping indicates residual polar solvent, which will cause immediate band broadening upon injection.

Step 4: Gradient Execution

  • Action: Run a scouting gradient from 10% to 50% EtOAc (maintaining 1% AcOH throughout) over 10 to 12 CVs.

  • Validation Check: The product should elute as a sharp, symmetrical peak. If the peak exhibits fronting, the column was mass-overloaded. If it tails, the modifier concentration was too low to suppress ionization.

Step 5: Modifier Removal

  • Action: Pool the fractions containing the pure product. Add 10% v/v Toluene to the flask and concentrate via rotary evaporation.

  • Validation Check: Toluene forms an azeotrope with acetic acid, pulling it out of the mixture. The final crystalline solid should have no residual vinegar odor, validating the complete removal of the acidic modifier.

Part 5: References

  • Title: Flash Chromatography Basics | Source: sorbtech.com | URL: 3

  • Title: Solvent Systems for Flash Column Chromatography | Source: rochester.edu | URL: 4

  • Title: Copanlisib - New Drug Approvals | Source: newdrugapprovals.org | URL: 1

  • Title: How does an acid pH modifier impact flash chromatography? | Source: biotage.com | URL: 2

  • Title: How does an acid pH affect reversed-phase chromatography separations? | Source: biotage.com | URL: 5

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile isomers

An in-depth structural elucidation of highly substituted aromatic compounds requires analytical techniques capable of distinguishing subtle positional differences. For researchers and drug development professionals, diff...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of highly substituted aromatic compounds requires analytical techniques capable of distinguishing subtle positional differences. For researchers and drug development professionals, differentiating isomers of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile (and its positional variants, such as the 5-nitro isomer) is a common analytical hurdle. Because these isomers possess identical molecular weights (MW: 194.14 Da) and similar physicochemical properties, chromatographic resolution alone is often insufficient.

This guide objectively compares the performance of different mass spectrometry (MS) platforms—specifically Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) —in differentiating these isomers. We will explore the causality behind their fragmentation behaviors, focusing on the diagnostic power of the "ortho-effect."

Mechanistic Principles: The "Ortho-Effect" in Mass Spectrometry

The fragmentation of nitroaromatic compounds is governed by the lability of the nitro (-NO₂) group. Standard fragmentation pathways include the loss of a nitro radical ([M - NO₂]⁺, M-46) and the loss of nitric oxide ([M - NO]⁺, M-30) [1]. However, these common losses are often identical across positional isomers.

To differentiate isomers, we rely on the ortho-effect —a proximity-driven intramolecular rearrangement that occurs when a functional group is located immediately adjacent (ortho) to the nitro group [2].

  • In 4-Hydroxy-3-methoxy-2-nitrobenzonitrile (2-Nitro Isomer): The -NO₂ group is ortho to the methoxy (-OCH₃) group. Under electron ionization, the nitro oxygen abstracts a hydrogen atom from the adjacent methoxy methyl group. This rearrangement selectively expels a hydroxyl radical (•OH), resulting in a highly diagnostic [M - 17]⁺ fragment.

  • In 4-Hydroxy-3-methoxy-5-nitrobenzonitrile (5-Nitro Isomer): The -NO₂ group is ortho to the phenolic hydroxyl (-OH) group. This specific proximity facilitates a different rearrangement, preferentially driving the loss of NO followed by carbon monoxide, or the direct elimination of water ([M - 18]⁺ ), making the [M - 30]⁺ and [M - 18]⁺ peaks highly prominent [3].

Fragmentation M Molecular Ion [M]+• m/z 194 F1 [M - NO2]+ m/z 148 M->F1 -NO2 (Common) F2 [M - CH3]+ m/z 179 M->F2 -CH3 (Common) F3 [M - •OH]+ m/z 177 (2-Nitro Isomer) M->F3 Ortho to -OCH3 F4 [M - NO]+ m/z 164 (5-Nitro Isomer) M->F4 Ortho to -OH

Caption: Divergent EI-MS fragmentation pathways driven by the ortho-effect.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform for isomer differentiation, the ionization energy dictates the abundance of diagnostic rearrangement ions.

  • GC-EI-MS (Hard Ionization at 70 eV): Electron ionization imparts significant internal energy to the molecular ion. This excess energy is required to overcome the activation barriers of complex intramolecular rearrangements (like the ortho-effect). Consequently, EI-MS provides a rich, highly reproducible spectral fingerprint that easily distinguishes the 2-nitro and 5-nitro isomers.

  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization generates intact pseudo-molecular ions (e.g., [M-H]⁻ at m/z 193 in negative mode). While excellent for preserving the intact molecule, ESI requires subsequent Collision-Induced Dissociation (CID) to induce fragmentation [3]. Soft ionization CID often favors the lowest-energy cleavage pathways (simple loss of -NO₂ or -CH₃) rather than complex ortho-rearrangements, making isomer differentiation highly dependent on precise collision energy optimization.

PlatformComparison M Isomeric Mixture (MW: 194.14) GC GC-EI-MS (70 eV) Hard Ionization M->GC LC LC-ESI-MS/MS Soft Ionization M->LC GC_Res High Diagnostic Value (Strong Ortho-Effects) GC->GC_Res LC_Res Moderate Diagnostic Value (Requires MS^n) LC->LC_Res

Caption: Performance comparison of MS platforms for isomer differentiation.

Comparative Fragmentation Data (GC-EI-MS at 70 eV)

The following table summarizes the quantitative diagnostic ions used to differentiate the isomers.

Fragment Ion (m/z)Neutral Loss2-Nitro Isomer (NO₂ ortho to -OCH₃)5-Nitro Isomer (NO₂ ortho to -OH)Mechanistic Rationale
194 NoneBase Peak (100%)Base Peak (100%)Stable molecular ion [M]⁺•
179 -CH₃ (15 Da)Moderate (~40%)Moderate (~45%)Standard cleavage of methoxy methyl group
177 -•OH (17 Da)High (~85%) Low (<10%)Ortho-effect: H-abstraction from -OCH₃ by -NO₂
164 -NO (30 Da)Low (<15%)High (~75%) Ortho-effect: Interaction of -NO₂ with phenolic -OH
148 -NO₂ (46 Da)High (~60%)High (~65%)Standard nitroaromatic cleavage

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps (blank verification and molecular ion confirmation) to rule out artifactual fragmentation caused by thermal degradation in the GC inlet.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the 4-Hydroxy-3-methoxy-2-nitrobenzonitrile standard in 1.0 mL of high-purity dichloromethane (DCM). Perform serial dilutions to a final working concentration of 10 µg/mL.

  • Causality: DCM is chosen for its high volatility and excellent solvation of polar nitroaromatics, ensuring rapid vaporization in the GC inlet without leaving non-volatile residues that cause carryover.

Step 2: System Blank Validation (Self-Validation Step)

  • Action: Inject 1 µL of pure DCM using the exact chromatographic method below.

  • Causality: Validates that the column and inlet are free of ghost peaks or residual nitroaromatic carryover, ensuring that subsequent m/z 194 signals originate purely from the injected sample.

Step 3: Gas Chromatography (GC) Parameters

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL volume, Split ratio 10:1. Inlet temperature set to 250°C.

  • Oven Program: Initial hold at 80°C for 2 min; ramp at 15°C/min to 280°C; final hold for 5 min.

  • Causality: The 250°C inlet ensures complete volatilization without inducing thermal decarboxylation or premature loss of the labile -NO₂ group prior to entering the mass spectrometer.

Step 4: Mass Spectrometry (EI) Acquisition

  • Ionization: Electron Ionization (EI) at exactly 70 eV.

  • Temperatures: Ion source at 230°C; Quadrupole at 150°C.

  • Scan Range: m/z 50 to 300.

  • Causality: Operating strictly at 70 eV is critical. It standardizes the internal energy imparted to the molecules, ensuring that the activation energy required for the diagnostic ortho-effect rearrangements (yielding m/z 177 or 164) is consistently met, allowing direct comparison against established spectral libraries.

Step 5: Data Analysis & Confirmation

  • Action: Extract the ion chromatograms (EIC) for m/z 194 to locate the intact isomer. Confirm the identity by calculating the intensity ratio of m/z 177 to m/z 164. A ratio > 5 confirms the 2-nitro isomer, while a ratio < 0.2 confirms the 5-nitro isomer.

References

  • A to Z Chemistry. "Ortho effect in Substituted Benzene." WordPress. Available at:[Link]

  • Schmidt, A., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." PubMed (National Institutes of Health). Available at:[Link]

Comparative

Comparative efficacy of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile derivatives in target binding

Comparative Efficacy of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile Derivatives in Target Binding Executive Summary The development of highly potent, pan-class I phosphoinositide 3-kinase (PI3K) inhibitors has been significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile Derivatives in Target Binding

Executive Summary

The development of highly potent, pan-class I phosphoinositide 3-kinase (PI3K) inhibitors has been significantly advanced by the utilization of the 4-hydroxy-3-methoxy-2-nitrobenzonitrile building block. This specific chemical intermediate is foundational for synthesizing the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, which serves as the core pharmacophore for advanced PI3K inhibitors such as Copanlisib (BAY 80-6946)[1]. Unlike earlier generations of PI3K inhibitors, derivatives synthesized from this scaffold demonstrate exceptional binding affinity across multiple PI3K isoforms by exploiting both the ATP hinge region and a deeper affinity pocket within the kinase domain[2].

Mechanistic Grounding: Scaffold-Target Interactions

As an application scientist evaluating kinase inhibitors, understanding the structural causality behind binding efficacy is paramount. The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, derived directly from 4-hydroxy-3-methoxy-2-nitrobenzonitrile, adopts a highly favorable planar conformation within the adenine-binding pocket of the PI3K catalytic p110 subunit[1].

The superior binding efficacy is driven by a dual-anchoring mechanism:

  • Hinge Binding: The dihydroimidazole N1 nitrogen acts as a critical hydrogen bond acceptor at the kinase hinge region, mimicking the natural binding of ATP[2].

  • Affinity Pocket Extension: The functionalized C-ring extends deeply into a hydrophobic affinity pocket. This pocket is not fully utilized by ATP or by highly isoform-specific inhibitors like Idelalisib[2]. In contrast, Idelalisib’s quinazolinone moiety induces a conformational change to open a distinct selectivity pocket specific only to the p110δ isoform, sacrificing broad-spectrum potency[1].

This structural mechanism explains why 4-hydroxy-3-methoxy-2-nitrobenzonitrile derivatives achieve sub-nanomolar IC50 values against PI3Kα and PI3Kδ, while maintaining potent nanomolar activity against PI3Kβ and PI3Kγ[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110 α/β/γ/δ) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits/Activates mTOR mTORC1 / Survival AKT->mTOR Promotes Inhibitor 2,3-dihydroimidazo[1,2-c]quinazoline (Copanlisib) Inhibitor->PI3K Competitive ATP Binding

PI3K/AKT/mTOR signaling pathway and targeted intervention by Copanlisib.

Comparative Efficacy: Target Binding Affinity (IC50)

To objectively evaluate target binding efficacy, we compare the primary 4-hydroxy-3-methoxy-2-nitrobenzonitrile derivative (Copanlisib) against other clinically relevant PI3K inhibitors: Idelalisib (PI3Kδ specific), Duvelisib (PI3Kδ/γ dual inhibitor), and Buparlisib (pan-PI3K)[3].

InhibitorScaffold TypePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
Copanlisib 2,3-dihydroimidazo[1,2-c]quinazoline0.53.76.40.7
Idelalisib Quinazolinone>800>400>4002.5
Duvelisib Isoquinolinone>1000>100027.02.5
Buparlisib Dimorpholino-pyrimidine52.0166.0262.0116.0

Data synthesized from biochemical kinase assays[3][4][5]. The 2,3-dihydroimidazo[1,2-c]quinazoline derivative demonstrates a ~10-fold preference for p110α and p110δ over β and γ, while maintaining superior absolute potency across all four isoforms compared to the alternative scaffolds[1].

Experimental Protocol: Self-Validating TR-FRET Binding Assay

To ensure trustworthiness and reproducibility in evaluating the binding efficacy of 4-hydroxy-3-methoxy-2-nitrobenzonitrile derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This protocol is designed as a self-validating system, incorporating strict internal controls to rule out assay interference (e.g., auto-fluorescence or non-specific aggregation).

Materials Required:

  • Recombinant human PI3K catalytic subunits (p110α, p110β, p110γ, p110δ).

  • Biotinylated PIP2 substrate and Europium-labeled anti-GST antibody.

  • Reference compounds: Wortmannin (positive control) and DMSO (vehicle).

Step-by-Step Methodology:

  • Compound Preparation & Serial Dilution: Dissolve the derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20) to generate an 11-point concentration curve. Causality: Maintaining a strict 1% final DMSO baseline prevents solvent-induced denaturation of the kinase, ensuring that the observed IC50 is strictly due to the compound's binding affinity.

  • Kinase Reaction Assembly: Add 5 µL of the diluted compound to a 384-well low-volume microplate. Add 5 µL of the specific PI3K isoform (optimized concentration, typically 0.5–2 nM) and incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold to establish equilibrium in the deep affinity pocket before ATP competition begins.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a substrate mixture containing 10 µM ATP and 10 µM PIP2. Incubate for 30 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding 5 µL of stop buffer containing EDTA (to chelate Mg2+) and the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC). Incubate for 1 hour in the dark.

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Self-Validation Check: Calculate the Z'-factor using the Wortmannin and DMSO control wells. A Z'-factor > 0.6 validates the assay's robustness. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

TR_FRET_Workflow Prep 1. Compound Dilution (1% DMSO) Incubate 2. Kinase Pre-incubation (15 min) Prep->Incubate React 3. ATP/PIP2 Addition (30 min) Incubate->React Stop 4. EDTA + Detection Reagents (60 min) React->Stop Read 5. TR-FRET Readout & Z'-factor Validation Stop->Read

Step-by-step workflow of the self-validating TR-FRET PI3K binding assay.

References

  • Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). ChemMedChem / PubMed.[Link]

  • Inhibitory profile of idelalisib, copanlisib, and duvelisib against each PI3K isoform. ResearchGate.[Link]

  • Withdrawal Assessment Report - Aliqopa (Copanlisib Binding Data). European Medicines Agency (EMA).[Link]

Sources

Validation

A Comprehensive Guide to Validating the Purity of Synthesized 4-Hydroxy-3-methoxy-2-nitrobenzonitrile: GC-MS vs. Alternative Techniques

As a Senior Application Scientist, selecting the appropriate analytical technique for intermediate validation is not merely about following a standard operating procedure; it requires a deep understanding of the molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical technique for intermediate validation is not merely about following a standard operating procedure; it requires a deep understanding of the molecule's physicochemical properties. 4-Hydroxy-3-methoxy-2-nitrobenzonitrile (CAS 677335-32-9) is a highly functionalized aromatic compound featuring a phenolic hydroxyl group, a methoxy group, a nitro group, and a nitrile group.

This compound is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), most notably , a potent PI3K inhibitor used in oncology. Because impurities at this intermediate stage can propagate and cause catastrophic failures in downstream API synthesis, rigorous purity validation is mandatory.

Pathway Intermediate 4-Hydroxy-3-methoxy- 2-nitrobenzonitrile Copanlisib Copanlisib (API) Intermediate->Copanlisib Synthesis PI3K PI3K Class I (p110α/δ) Copanlisib->PI3K Inhibits PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Activation PIP3->AKT Activates Tumor Tumor Cell Proliferation AKT->Tumor Promotes

Caption: Biological context: 4-Hydroxy-3-methoxy-2-nitrobenzonitrile in Copanlisib synthesis.

Analytical Causality: The Challenge of the Phenolic Group

When evaluating purity, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are orthogonal techniques that offer distinct advantages[1]. However, the structure of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile dictates our sample preparation strategy.

The GC-MS Dilemma: Gas chromatography relies on the volatility and thermal stability of the analyte. The presence of the free phenolic hydroxyl (-OH) group makes this molecule highly polar and prone to hydrogen bonding. As2, underivatized phenolic compounds interact strongly with active silanol sites on the capillary column and the injection port[2]. This causality leads to severe peak tailing, irreversible adsorption, and a drastic decrease in sensitivity. Therefore, to utilize GC-MS effectively, derivatization is not optional; it is a mechanistic requirement. Silylation (e.g., using BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

The LC-MS / HPLC-UV Advantage: Conversely,3[3]. The compound can be analyzed intact without derivatization. Furthermore, the highly conjugated aromatic system (augmented by the nitro and nitrile auxochromes) provides a strong UV absorbance, making 4 for routine quantification[4].

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when validating the purity of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile across the three primary analytical platforms.

ParameterGC-MS (Derivatized)LC-MS (ESI Negative)HPLC-UV (254 nm)
Analyte State TMS-DerivatizedIntact MoleculeIntact Molecule
Sample Prep Time High (~45 mins)Low (<5 mins)Low (<5 mins)
Sensitivity (LOD) ~10 - 50 ng/mL~1 - 5 ng/mL~100 - 500 ng/mL
Resolution of Isomers Excellent (Capillary GC)Good (UPLC/HPLC)Moderate
Structural Confirmation High (EI Fragmentation)High (Molecular Ion m/z)Low (Retention Time only)
Primary Use Case Trace volatile impuritiesTrace polar impuritiesRoutine batch release

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They incorporate internal checks (blanks and system suitability) to prove that the observed results are artifacts of the sample, not the method.

Protocol 1: GC-MS Purity Validation (via Silylation)

Causality Check: We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to cap the phenolic -OH. TMCS acts as a catalyst to drive the silylation of sterically hindered or strongly hydrogen-bonded phenols.

  • Reagent Preparation: Prepare a 1 mg/mL stock solution of the synthesized 4-Hydroxy-3-methoxy-2-nitrobenzonitrile in anhydrous pyridine. Note: Moisture must be strictly excluded, as water rapidly hydrolyzes TMS derivatives.

  • Derivatization: Transfer 100 µL of the stock solution to a GC autosampler vial. Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Self-Validation (Blank): Prepare a reagent blank (100 µL pyridine + 100 µL BSTFA/TMCS) and incubate identically. This proves that no peaks in the chromatogram originate from the derivatization reagents.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Ionization: Electron Ionization (EI) at 70 eV. Scan range m/z 50–400.

  • Data Interpretation: Confirm the molecular ion of the TMS-derivative. Calculate purity by integrating the Total Ion Chromatogram (TIC) area, excluding the solvent and reagent blank peaks.

Protocol 2: LC-MS / HPLC-UV Purity Validation

Causality Check: We utilize an acidic mobile phase (0.1% Formic Acid). The low pH suppresses the ionization of the phenolic -OH in the mobile phase, keeping the molecule in its neutral state. This prevents peak broadening and tailing on the reversed-phase C18 column.

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to 10 µg/mL for LC-MS or 100 µg/mL for HPLC-UV. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation (System Suitability): Inject a known reference standard of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile. The system is only valid if the theoretical plate count is >5000 and the tailing factor is <1.5.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 10 minutes.

  • Detection:

    • LC-MS: Electrospray Ionization in Negative mode (ESI-), monitoring for the [M-H]- ion, as phenols readily lose a proton.

    • HPLC-UV: Monitor at 254 nm.

  • Data Interpretation: Purity is determined by the area normalization method (Area % of the main peak relative to total peak area).

Analytical Decision Workflow

G Start Synthesized 4-Hydroxy-3-methoxy -2-nitrobenzonitrile Split Select Analytical Pathway Start->Split GCMS_Prep GC-MS Preparation (Derivatization Required) Split->GCMS_Prep Volatile/Derivatized LCMS_Prep LC-MS / HPLC-UV Prep (Direct Dissolution) Split->LCMS_Prep Polar/Intact Silylation Add BSTFA + TMCS Heat at 60°C for 30 min GCMS_Prep->Silylation GCMS_Run GC-MS Analysis (EI Mode, m/z Scan) Silylation->GCMS_Run Data Data Processing & Purity Quantification GCMS_Run->Data Dilution Dilute in Acetonitrile/Water Filter (0.22 µm) LCMS_Prep->Dilution LCMS_Run LC-MS Analysis (ESI- Mode, UV 254 nm) Dilution->LCMS_Run LCMS_Run->Data

Caption: Logical workflow for selecting and executing purity validation techniques.

Conclusion

While GC-MS provides unparalleled structural confirmation through EI fragmentation, the inherent polarity of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile mandates a rigorous, moisture-sensitive derivatization step. For routine purity validation and high-throughput environments, LC-MS and HPLC-UV offer a more streamlined, direct-injection approach that preserves the integrity of the intact molecule while delivering exceptional sensitivity and reproducibility.

References

  • Copanlisib - New Drug Approvals. New Drug Approvals. Available at: [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available at:[Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. Available at:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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